molecular formula C6H5BrFNO B1443772 4-Bromo-2-fluoro-5-methoxypyridine CAS No. 1227564-33-1

4-Bromo-2-fluoro-5-methoxypyridine

Cat. No.: B1443772
CAS No.: 1227564-33-1
M. Wt: 206.01 g/mol
InChI Key: VEQXSGQTEIZDEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxypyridine is an organic compound belonging to the class of pyridine derivatives. It is a yellowish crystalline powder with the molecular formula C6H5BrFNO

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-5-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with p38α MAPK can modulate the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with p38α MAPK can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, it can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. These effects highlight the compound’s potential in modulating cellular functions and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of p38α MAPK, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inflammation. The compound’s ability to inhibit p38α MAPK highlights its potential as a therapeutic agent for conditions involving excessive inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions (2-8°C) . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are necessary to understand the compound’s temporal effects and its potential for long-term use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating p38α MAPK activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that excessive inhibition of p38α MAPK can lead to unintended consequences, such as impaired immune responses . Therefore, determining the optimal dosage is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s interaction with p38α MAPK is a key aspect of its metabolic pathway . Additionally, it may affect metabolic flux and metabolite levels, influencing cellular metabolism. Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the bromination of 2-fluoro-5-methoxypyridine using bromine in an organic solvent . The reaction is usually carried out under controlled temperature and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxypyridine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds for studying biological pathways.

    Medicine: The compound is explored for its potential in drug discovery and development.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-fluoro-2-methoxypyridine
  • 2-Bromo-5-fluoropyridine
  • 5-Bromo-2-methoxypyridine

Uniqueness

4-Bromo-2-fluoro-5-methoxypyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a versatile intermediate for various chemical transformations and syntheses of complex organic compounds .

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQXSGQTEIZDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855914
Record name 4-Bromo-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227564-33-1
Record name 4-Bromo-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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